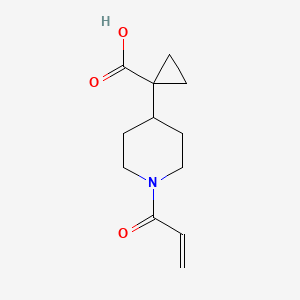
1-(1-Prop-2-enoylpiperidin-4-yl)cyclopropane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Prop-2-enoylpiperidin-4-yl)cyclopropane-1-carboxylic acid is a useful research compound. Its molecular formula is C12H17NO3 and its molecular weight is 223.272. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Ethylene Precursor in Plants
1-(1-Prop-2-enoylpiperidin-4-yl)cyclopropane-1-carboxylic acid is closely related to 1-aminocyclopropane-1-carboxylic acid (ACC), a key ethylene precursor in higher plants. Research by Hoffman, Yang, and McKeon (1982) identified 1-(malonylamino)cyclopropane-1-carboxylic acid as a major conjugate of ACC in wheat leaves, indicating a significant role in plant physiology (Hoffman, Yang, & McKeon, 1982).
Inhibition of Mycolic Acid Biosynthesis
Hartmann et al. (1994) explored the potential of cyclopropane fatty acids as inhibitors of mycolic acid biosynthesis, a crucial process in mycobacterial cell walls. Their study synthesized related cyclopropane compounds, highlighting the relevance of such structures in antimycobacterial strategies (Hartmann et al., 1994).
Biological Activities of ACC Analogues
Coleman and Hudson (2016) discussed the biological diversity and activities of natural compounds containing the cyclopropane moiety, like ACC and its analogs. These compounds exhibit a range of biological activities, including antimicrobial and antitumoral effects (Coleman & Hudson, 2016).
Development of Chiral Cyclopropane Units
Research by Kazuta, Matsuda, and Shuto (2002) focused on the synthesis of chiral cyclopropane units, demonstrating their utility in constructing biologically active compounds. Their work illustrates the versatility of cyclopropane structures in medicinal chemistry (Kazuta, Matsuda, & Shuto, 2002).
Synthesis of Constrained ACC Derivatives
Szakonyi, Fülöp, Tourwé, and de Kimpe (2002) achieved a remarkable cyclopropanation process to create doubly constrained ACC derivatives. This work highlights the synthetic versatility of cyclopropane structures in creating analogues of biologically significant compounds (Szakonyi et al., 2002).
Creation of Conformationally Restricted Analogues
Another notable application is in the creation of conformationally restricted analogues of histamine, as discussed in the work of Yuji Kazuta, A. Matsuda, and S. Shuto (2002). This research underlines the utility of cyclopropane derivatives in exploring bioactive conformations (Kazuta, Matsuda, & Shuto, 2002).
Synthesis of Novel Heterocyclic Compounds
The synthesis of new heterocyclic derivatives from cyclopropane dicarboxylic acid, incorporating thiadiazole and 1,2,4-triazole moieties, as reported by Sharba et al. (2005), showcases the chemical diversity achievable with cyclopropane-based structures (Sharba et al., 2005).
Applications in Organic Synthesis
Zhu, Xu, and Gong (2016) developed synthetic strategies using donor-acceptor cyclopropanes, demonstrating the broad applicability of cyclopropane derivatives in organic synthesis (Zhu, Xu, & Gong, 2016).
Eigenschaften
IUPAC Name |
1-(1-prop-2-enoylpiperidin-4-yl)cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-2-10(14)13-7-3-9(4-8-13)12(5-6-12)11(15)16/h2,9H,1,3-8H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXLIHXBOEFDYOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)C2(CC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![tert-butyl 3-bromo-5-phenyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B2452058.png)
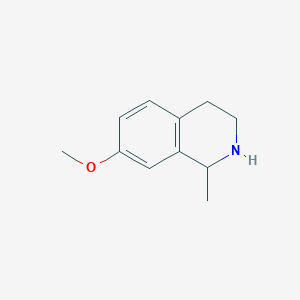
![N-(2,5-difluorophenyl)-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2452061.png)
![Ethyl 2-[2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]-5-ethylthiophene-3-carboxylate](/img/structure/B2452062.png)
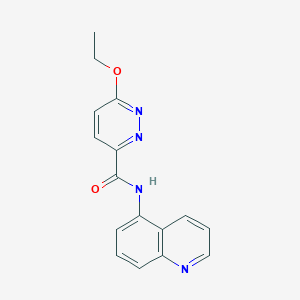
![Ethyl 2-((5-methyl-1H-benzo[d]imidazol-2-yl)thio)acetate hydrobromide](/img/structure/B2452067.png)
![6-chloro-2-[4-(3-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2452069.png)
![[(3S,4R)-1-[(E)-2-(2-Chlorophenyl)ethenyl]sulfonyl-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol](/img/structure/B2452071.png)
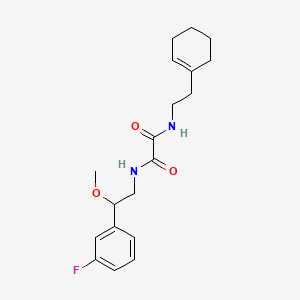
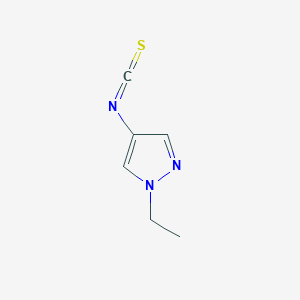

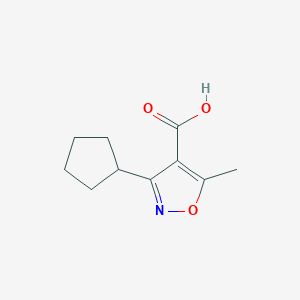
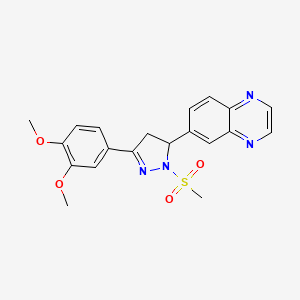
![5-((3-fluorophenyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2452080.png)
